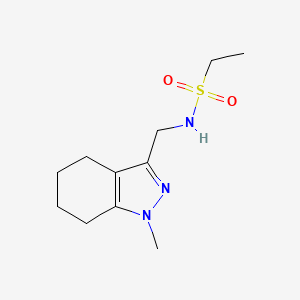
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar indazole compounds involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates that the compound has a six-membered ring structure, which is characteristic of indazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and dehydration . Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.16 .Scientific Research Applications
Anti-Inflammatory Agents
Indazoles have been found to have anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazoles also exhibit antimicrobial activities . This could potentially be applied in the development of new antimicrobial drugs.
Anti-HIV Agents
N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors . This suggests that indazoles could be used in the development of anti-HIV drugs.
Anticancer Agents
Indazoles have been found to have anticancer properties . For example, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .
Hypoglycemic Agents
Indazoles have been found to have hypoglycemic activities . This suggests that they could be used in the treatment of diabetes.
Antiprotozoal Agents
Indazoles have been found to have antiprotozoal activities . This could potentially be applied in the treatment of diseases caused by protozoa.
Antihypertensive Agents
Indazoles have been found to have antihypertensive activities . This suggests that they could be used in the treatment of hypertension.
Other Activities
Indazoles have been found to have other biological activities . This suggests that they could be used in the treatment of various other pathological conditions.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, a novel inhibitor of cyclo-oxygenase-2 (COX-2), an indazole derivative, inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Biochemical Pathways
Based on the biological activities of indazole derivatives, it can be inferred that the compound may affect multiple pathways related to inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and more .
Pharmacokinetics
Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro
Result of Action
Based on the biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, such as inhibiting the production of certain mediators in osteoarthritis (oa) cartilage .
properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-17(15,16)12-8-10-9-6-4-5-7-11(9)14(2)13-10/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPCJSPBQQRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

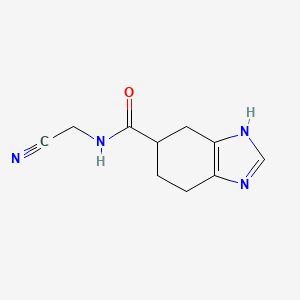

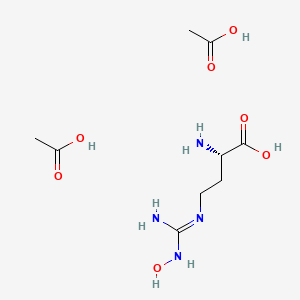
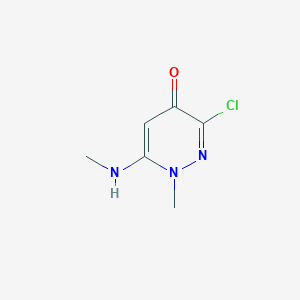
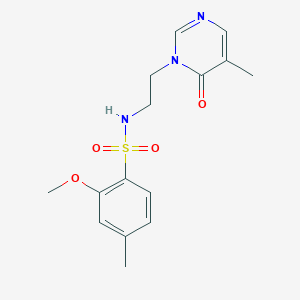
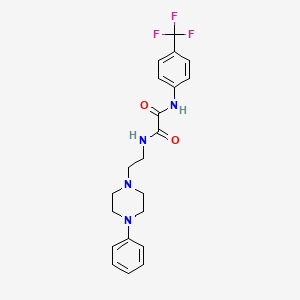

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide](/img/structure/B2892313.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)
![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)
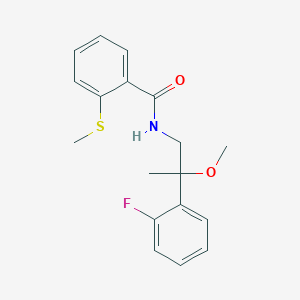
![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)
